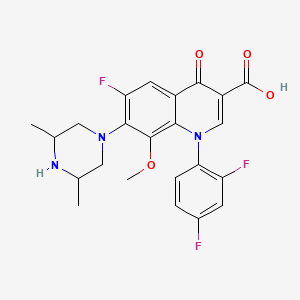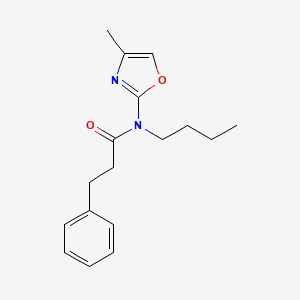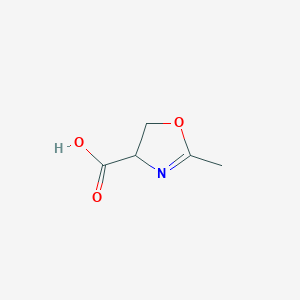
3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include refluxing in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the amino derivative of the pyrrole compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrole derivatives.
Scientific Research Applications
3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid:
3-Methoxy-1H-pyrrole-2-carboxylic acid: Lacks the nitro and methyl groups, leading to different biological activities and chemical reactivity.
Uniqueness
3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility, while the nitro group provides redox activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O5 |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
3-methoxy-1-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c1-8-3-4(9(12)13)6(14-2)5(8)7(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
HZRPFCYXNHGXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C(=O)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)


![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)

![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
